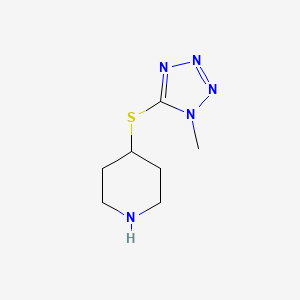

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine

CAS No.:

Cat. No.: VC17452833

Molecular Formula: C7H13N5S

Molecular Weight: 199.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13N5S |

|---|---|

| Molecular Weight | 199.28 g/mol |

| IUPAC Name | 4-(1-methyltetrazol-5-yl)sulfanylpiperidine |

| Standard InChI | InChI=1S/C7H13N5S/c1-12-7(9-10-11-12)13-6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |

| Standard InChI Key | MXEPTBVDQHUEAK-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=NN=N1)SC2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a six-membered piperidine ring connected to a five-membered tetrazole ring through a sulfur atom. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 199.28 g/mol |

| IUPAC Name | 4-(1-methyltetrazol-5-yl)sulfanylpiperidine |

| Canonical SMILES | CN1C(=NN=N1)SC2CCNCC2 |

| Topological Polar Surface Area | 90.7 Ų |

The tetrazole ring’s planar geometry and the piperidine ring’s chair conformation facilitate interactions with biological targets .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

H NMR: Peaks at δ 3.85 ppm (piperidine CH-S), δ 3.45 ppm (N-methyl group), and δ 2.75 ppm (piperidine ring protons).

-

C NMR: Signals at δ 160.2 ppm (tetrazole C=N) and δ 55.1 ppm (piperidine C-S).

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 199.28 [M+H].

Synthesis and Analytical Methods

Synthetic Pathways

The compound is synthesized via a nucleophilic substitution reaction between 1-methyl-1H-tetrazole-5-thiol and 4-chloropiperidine under basic conditions (Scheme 1):

Yields typically range from 65–80%, with purity >95% confirmed by HPLC.

Purification and Quality Control

-

Column Chromatography: Silica gel (ethyl acetate/hexane, 3:7) removes unreacted precursors.

-

Recrystallization: Ethanol/water mixtures yield crystalline product.

Comparative Analysis with Related Compounds

Structural modifications, such as the addition of fluorinated groups or purine moieties, significantly alter target affinity and solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume